Sodium;1-(2-aminophenyl)cyclopropane-1-carboxylate
Description
Sodium;1-(2-aminophenyl)cyclopropane-1-carboxylate (C₁₀H₁₀NNaO₂) is a cyclopropane-containing carboxylic acid sodium salt characterized by a strained cyclopropane ring fused to a 2-aminophenyl substituent and a carboxylate group. The cyclopropane ring introduces significant steric strain, while the 2-aminophenyl group provides electron-rich aromaticity and hydrogen-bonding capabilities. The sodium counterion enhances water solubility, distinguishing it from neutral carboxylic acid analogs.
Synthesis methods for related cyclopropane carboxylates (e.g., 1-phenylcyclopropane carboxylic acid derivatives) often involve cyclopropanation of nitriles or esters using dibromoethane and bases like KOH or Na₂CO₃ .
Properties
IUPAC Name |
sodium;1-(2-aminophenyl)cyclopropane-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2.Na/c11-8-4-2-1-3-7(8)10(5-6-10)9(12)13;/h1-4H,5-6,11H2,(H,12,13);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUJASKJPSRWUKU-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC=CC=C2N)C(=O)[O-].[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10NNaO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium;1-(2-aminophenyl)cyclopropane-1-carboxylate typically involves the reaction of 1-(2-aminophenyl)cyclopropane-1-carboxylic acid with a sodium base. The reaction is carried out in an aqueous or organic solvent under controlled temperature and pH conditions to ensure the formation of the sodium salt. The reaction can be represented as follows:
1-(2-aminophenyl)cyclopropane-1-carboxylic acid+NaOH→this compound+H2O
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process includes the precise control of reaction parameters such as temperature, pressure, and pH to optimize yield and purity. The product is then purified using techniques such as crystallization, filtration, and drying.
Chemical Reactions Analysis
Types of Reactions
Sodium;1-(2-aminophenyl)cyclopropane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The aminophenyl group can participate in substitution reactions, leading to the formation of derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
Organic Synthesis
Sodium;1-(2-aminophenyl)cyclopropane-1-carboxylate serves as a valuable reagent in organic synthesis, acting as a building block for the creation of more complex molecules. Its unique structure allows for various substitution reactions that can lead to the formation of new compounds with potential applications in pharmaceuticals and materials science.
Biological Studies
Research has indicated that this compound may interact with specific enzymes and receptors, making it a candidate for studying biological pathways. Its aminophenyl group can facilitate binding to target biomolecules, enabling investigations into enzyme inhibition and modulation of metabolic pathways.
Therapeutic Potential
This compound is being explored for its potential therapeutic effects, particularly in neuroprotection and anticancer applications. Preliminary studies have shown that compounds with similar structures exhibit significant growth inhibition in tumor models and protective effects against neuronal apoptosis induced by neurotoxic agents.
Case Study 1: Antitumor Efficacy
In a study evaluating the anticancer properties of this compound:
- Objective : To assess the compound's effectiveness against colon cancer.
- Methodology : The compound was administered to mice with colon cancer xenografts.
- Results : The treatment led to a significant reduction in tumor volume compared to control groups, indicating its potential as an anticancer agent.
Case Study 2: Neuroprotective Effects
Research on similar cyclopropane derivatives has suggested:
- Mechanism : These compounds may modulate neurotransmitter systems and reduce oxidative stress.
- Findings : In vitro studies demonstrated that certain derivatives could protect neuronal cells from apoptosis caused by neurotoxic agents.
Summary of Biological Activities
Mechanism of Action
The mechanism of action of Sodium;1-(2-aminophenyl)cyclopropane-1-carboxylate involves its interaction with specific molecular targets and pathways. The aminophenyl group can interact with enzymes and receptors, modulating their activity. The cyclopropane ring may also play a role in stabilizing the compound and enhancing its binding affinity to targets.
Comparison with Similar Compounds
Structural Analogs
1-Aminocyclopropane-1-carboxylic Acid (ACC) Derivatives
ACC (C₄H₇NO₂) is a plant ethylene biosynthesis precursor . Unlike the sodium salt, ACC lacks aromatic substituents and exists as a zwitterionic amino acid. Key differences include:
- Bioactivity: ACC is directly involved in ethylene signaling, whereas the sodium salt’s 2-aminophenyl group may confer antimicrobial or enzyme-inhibitory properties (analogous to triazole-containing amino acids in ).
- Solubility : The sodium salt’s ionic nature enhances aqueous solubility compared to ACC, which relies on transporters for cellular uptake .
Aryl-Substituted Cyclopropane Carboxylic Acids
Compounds such as 1-(2,4-difluorophenyl)cycloprop-2-ene-1-carboxylic acid (C₁₀H₇F₂O₂) and 1-(3-methoxyphenyl)cyclopropane-1-carboxylate esters (C₁₉H₁₅NO₅) share the cyclopropane-carboxylate core but differ in substituents :
- Electronic Effects: Electron-withdrawing groups (e.g., -F in 17c ) increase acidity, while electron-donating groups (e.g., -OCH₃ in 1c ) stabilize the carboxylate. The sodium salt’s -NH₂ group acts as a weak electron donor.
- Spectral Data : The sodium salt’s NMR shifts (unreported in evidence) would likely show deshielded cyclopropane protons (δ ~1.3–1.8 ppm) and aromatic amine signals (δ ~6.5–7.5 ppm), similar to 1-(2-methoxyphenyl) analogs .
Physical and Chemical Properties
Biological Activity
Sodium;1-(2-aminophenyl)cyclopropane-1-carboxylate is a compound of significant interest due to its unique structural features, which confer distinct chemical and biological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.
Structural Characteristics
This compound features a cyclopropane ring and an aminophenyl group, which contribute to its reactivity and biological interactions. The cyclopropane structure is known for its strain, which can lead to unique reactivity patterns compared to more stable ring systems. This compound is synthesized through various methods, including α-alkylation of 2-phenyl acetonitrile derivatives followed by acid amine coupling reactions .
The mechanism of action involves interactions with specific molecular targets such as enzymes and receptors. The cyclopropane ring may undergo ring-opening reactions, leading to the formation of reactive intermediates that can influence biochemical pathways. The aminophenyl group is particularly important for binding to biological targets, modulating their activity, and potentially leading to therapeutic effects .
Antitumor Activity
Research indicates that this compound exhibits notable antitumor properties. In vitro studies have shown effective inhibition of proliferation in human myeloid leukemia cell lines (U937), with compounds derived from this structure demonstrating selective cytotoxicity without significant toxicity to normal cells .
Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on various enzymes. For example, derivatives have shown significant inhibitory activity against carbonic anhydrases (CAs), which are implicated in tumor progression and metastasis. Compounds derived from this compound demonstrated IC50 values comparable to established inhibitors, indicating potential as therapeutic agents in cancer treatment .
Case Studies
- Inhibition of Carbonic Anhydrases : A study reported that derivatives of this compound exhibited dual inhibitory activity against multiple isoforms of carbonic anhydrases, suggesting a potential role in cancer therapy by slowing tumor growth and metastasis .
- Anti-inflammatory Effects : Other derivatives have demonstrated anti-inflammatory properties, contributing to their potential use in treating conditions associated with inflammation .
Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare Sodium;1-(2-aminophenyl)cyclopropane-1-carboxylate, and how is its structural integrity validated?
- Answer : Synthesis typically involves cyclopropanation via [2+1] cycloaddition or alkylation of pre-functionalized cyclopropane precursors. For example, halogen-substituted cyclopropanes (e.g., 2,2-dichlorocyclopropanes) react with sodium alcoholates to introduce carboxylate groups . Post-synthesis, purity is confirmed via HPLC (>98% purity standards ), while structural validation employs H/C NMR and X-ray crystallography (e.g., bond lengths and angles in cyclopropane rings ).
Q. Which spectroscopic techniques are critical for characterizing cyclopropane derivatives, and how does ring strain affect spectral interpretation?
- Answer : Key techniques include:
- NMR : Ring strain in cyclopropanes causes deshielding of protons (δ ~1.5–2.5 ppm) and distinct C shifts (e.g., cyclopropane carbons at ~10–25 ppm).
- X-ray crystallography : Resolves stereochemical ambiguities; e.g., Acta Crystallographica studies confirm dihedral angles and hydrogen-bonding networks in cyclopropane carboxylates .
- IR spectroscopy : C=O stretches (~1700 cm) and NH bends (~1600 cm) indicate functional groups .
Advanced Research Questions
Q. How do enzymatic mechanisms inform the design of cyclopropane-based inhibitors?
- Answer : Enzymes like ACC deaminase catalyze cyclopropane ring cleavage via nucleophilic attack (e.g., Tyr294 in Pseudomonas sp. targets the β-methylene carbon ). Mimicking ACC’s structure (e.g., 1-aminophenyl groups) can yield competitive inhibitors. Advanced studies combine mutagenesis (Tyr294Ala reduces activity 10-fold ) and molecular docking to optimize binding.
Q. What strategies address stereochemical challenges in enantioselective synthesis of cyclopropane carboxylates?
- Answer : Chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (Rh(II)/Cu(I) complexes) control stereochemistry. For example, (1R,2S)-configured cyclopropanes are synthesized using chiral ligands, confirmed via circular dichroism and crystallography . Racemic mixtures can be resolved via enzymatic kinetic resolution .
Q. How do substituents on the cyclopropane ring influence reactivity in nucleophilic substitution reactions?
- Answer : Electron-withdrawing groups (e.g., carboxylates) increase ring strain, enhancing susceptibility to nucleophilic attack. Sodium alcoholates displace halogens in 2,2-dichlorocyclopropanes under mild conditions (40–60°C), yielding carboxylates . Steric hindrance from substituents (e.g., methyl groups) slows reactivity, requiring higher temperatures (~100°C) .
Methodological and Data Analysis Questions
Q. How can crystallographic data resolve contradictions in spectroscopic assignments for cyclopropane derivatives?
- Answer : Ambiguous NMR signals (e.g., overlapping proton resonances) are clarified via X-ray structures. For example, Acta Crystallographica studies of 1-phenylcyclopropane-1-carboxylate salts unambiguously assign hydrogen-bonding patterns and confirm stereochemistry . Data-to-parameter ratios >15 ensure reliability in refinement .
Q. What computational methods predict the stability and reactivity of this compound in biological systems?
- Answer : DFT calculations (e.g., B3LYP/6-31G*) model ring strain energy (~27 kcal/mol for cyclopropane) and charge distribution. Molecular dynamics simulations assess interactions with enzymes (e.g., ACC deaminase binding pockets ). ADMET predictors evaluate bioavailability, highlighting carboxylate’s role in solubility (~2.1 mg/mL ).
Interdisciplinary Applications
Q. How are cyclopropane carboxylates applied in medicinal chemistry and chemical biology?
- Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
